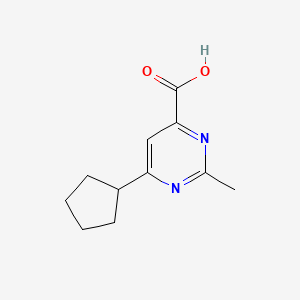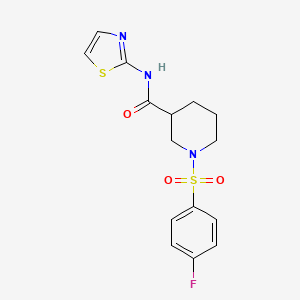
1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a chemical compound with the molecular formula C15H16FN3OS and a molecular weight of 305.37 g/mol This compound is known for its unique structural features, which include a piperidine ring, a thiazole ring, and a fluorophenyl group
Preparation Methods
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the thiazole ring: This step involves the reaction of the piperidine intermediate with thiazole derivatives.
Attachment of the fluorophenyl group: The final step includes the sulfonylation of the compound with a fluorophenyl sulfonyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, 1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide stands out due to its unique combination of structural features and reactivity. Similar compounds include:
1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, leading to different reactivity and biological properties.
1-((4-methylphenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide:
These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.
Properties
Molecular Formula |
C15H16FN3O3S2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C15H16FN3O3S2/c16-12-3-5-13(6-4-12)24(21,22)19-8-1-2-11(10-19)14(20)18-15-17-7-9-23-15/h3-7,9,11H,1-2,8,10H2,(H,17,18,20) |
InChI Key |
FICMMKXKPZKBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B14880605.png)
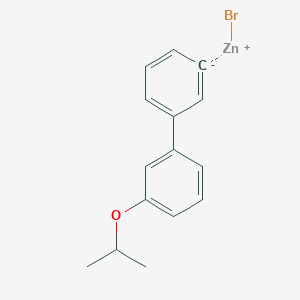

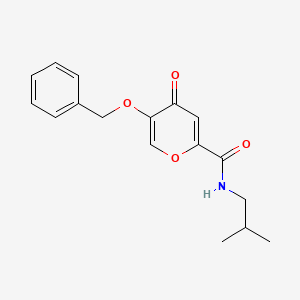

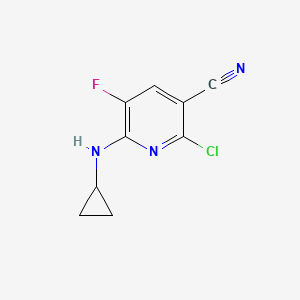
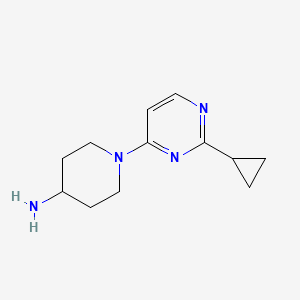
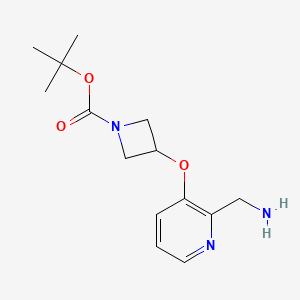

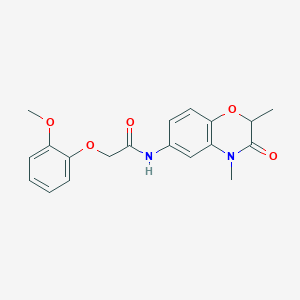
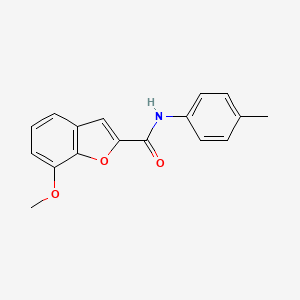

![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14880666.png)
